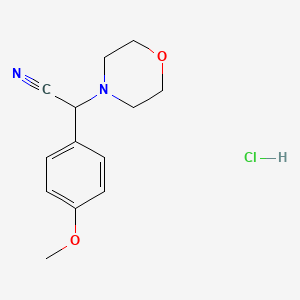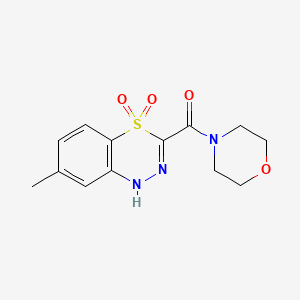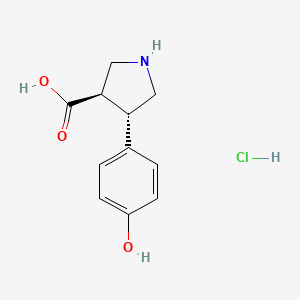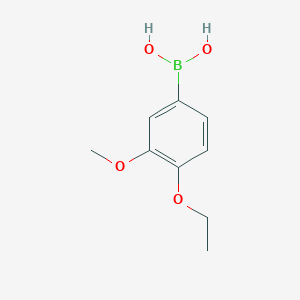
(4-Ethoxy-3-methoxyphenyl)boronic acid
Vue d'ensemble
Description
“(4-Ethoxy-3-methoxyphenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C9H13BO4 and an average mass of 196.008 Da . It is used as a reactant in Suzuki cross-coupling reactions and is involved in the synthesis of biologically active molecules .
Synthesis Analysis
Boronic acids, including “(4-Ethoxy-3-methoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . The synthesis of boronic acids typically involves the reaction of organometallic compounds with trialkyl borates, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-3-methoxyphenyl)boronic acid” consists of a phenyl ring substituted with ethoxy and methoxy groups, and a boronic acid group .Chemical Reactions Analysis
“(4-Ethoxy-3-methoxyphenyl)boronic acid” is used as a reactant in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with halides or pseudohalides in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(4-Ethoxy-3-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Formation and Properties of Tetraarylpentaborates
The study by Nishihara, Nara, and Osakada (2002) delves into the formation of tetraarylpentaborates through the reaction of arylboronic acids with an aryloxorhodium complex. This process results in cationic rhodium complexes with tetraarylpentaborates, which are characterized by their structural and chemical properties. The research highlights the potential use of (4-Ethoxy-3-methoxyphenyl)boronic acid in synthesizing complex borate structures, which could have applications in materials science and catalysis Nishihara, Nara, & Osakada, 2002.
Photophysical Properties and Solvatochromism
The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a derivative of (4-Ethoxy-3-methoxyphenyl)boronic acid, were explored by Muddapur et al. (2016). Their study on solvatochromism and quantum yield in different solvents provides insights into the behavior of aryl boronic acid derivatives in various environments. This research is significant for the development of fluorescent probes and sensors, indicating the utility of (4-Ethoxy-3-methoxyphenyl)boronic acid in bioimaging and environmental monitoring Muddapur et al., 2016.
Synthetic Applications and New Derivatives
Research by Zhang et al. (2017) introduces new derivatives of (4-Ethoxy-3-methoxyphenyl)boronic acid, focusing on its incorporation with aminophosphonic acid groups. This study not only sheds light on the structural characteristics of these multifunctional compounds but also opens avenues for their application in medicinal chemistry, agriculture, and industrial chemistry. The findings suggest the potential use of (4-Ethoxy-3-methoxyphenyl)boronic acid in creating novel compounds with enhanced biological or chemical properties Zhang et al., 2017.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNPDZQQOJCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716587 | |
| Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-methoxyphenyl)boronic acid | |
CAS RN |
1189126-30-4 | |
| Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




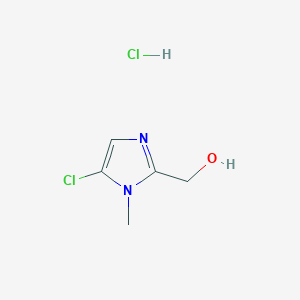
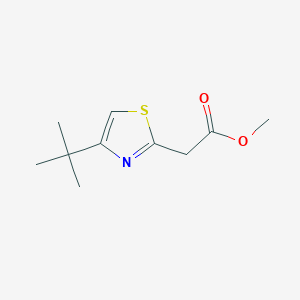

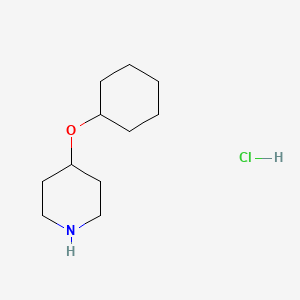
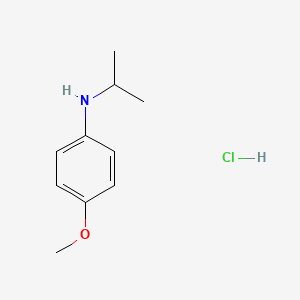
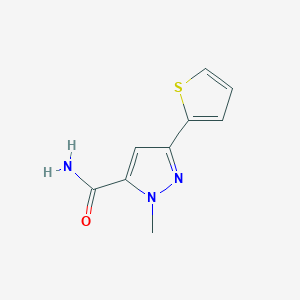
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)

